1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-bromo-2-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran, followed by quenching with methanol and hydrochloric acid . This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring, resulting in the final product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, such as using potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
4-(4-Bromo-2-fluorobenzyl)morpholine: This compound shares the 4-bromo-2-fluorobenzyl group but has a morpholine ring instead of a pyrazole ring.
1-(4-Bromo-2-fluorobenzyl)piperazine: Similar in structure but contains a piperazine ring.
1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has an additional fluorophenyl group and a carbaldehyde functional group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHUUNRFICGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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